Trimethyl(2-oxopropyl)azanium chloride

説明

It is a white to off-white solid that is slightly soluble in water and methanol . This compound is used in various chemical and industrial applications due to its unique properties.

準備方法

Synthetic Routes and Reaction Conditions: Trimethyl(2-oxopropyl)azanium chloride can be synthesized through the reaction of trimethylamine with 2-chloropropanone under controlled conditions. The reaction typically involves the following steps:

Preparation of 2-chloropropanone: This can be achieved by chlorination of acetone using chlorine gas in the presence of a catalyst.

Reaction with Trimethylamine: The 2-chloropropanone is then reacted with trimethylamine in an aqueous or organic solvent to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. The product is then purified through crystallization or other separation techniques .

化学反応の分析

Types of Reactions: Trimethyl(2-oxopropyl)azanium chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted ammonium compounds can be formed.

Oxidation Products: Oxidation typically yields oxoammonium salts.

Reduction Products: Reduction can produce tertiary amines.

科学的研究の応用

Trimethyl(2-oxopropyl)azanium chloride has a wide range of applications in scientific research:

Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.

Biology: The compound is employed in the study of cell membrane dynamics and ion transport due to its quaternary ammonium structure.

Industry: It is used in the production of surfactants, disinfectants, and other specialty chemicals.

作用機序

The mechanism of action of Trimethyl(2-oxopropyl)azanium chloride involves its interaction with cellular membranes and proteins. The quaternary ammonium group can disrupt lipid bilayers, leading to increased membrane permeability. This property is exploited in its use as an antimicrobial agent, where it disrupts the cell membranes of bacteria, leading to cell lysis and death .

類似化合物との比較

Acryloyloxyethyltrimethylammonium chloride: This compound has similar quaternary ammonium structure but with an acrylate group, making it useful in polymer chemistry.

Dimethylaminoethyl acrylate methyl chloride: Another quaternary ammonium compound used in polymer synthesis and as a flocculant in water treatment.

Uniqueness: Trimethyl(2-oxopropyl)azanium chloride is unique due to its oxo group, which imparts distinct reactivity and makes it suitable for specific applications in organic synthesis and industrial processes.

生物活性

Trimethyl(2-oxopropyl)azanium chloride, a quaternary ammonium compound, has garnered attention for its significant biological activities, particularly in antimicrobial applications. This article delves into its biological activity, mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its quaternary ammonium structure, which plays a crucial role in its biological activity. The positive charge on the nitrogen atom enhances its interaction with negatively charged components of cell membranes, facilitating its antimicrobial effects.

The primary mechanism through which this compound exhibits biological activity is through the disruption of bacterial cell membranes. This disruption leads to cell lysis and death, making it effective against various microorganisms. Key points include:

- Cell Membrane Disruption : The compound interacts with lipid bilayers, increasing membrane permeability and leading to leakage of cellular contents.

- Antimicrobial Efficacy : It has been shown to be effective against a range of bacteria, including Streptococcus mutans, which is known for its role in dental caries.

Synthesis Methods

The synthesis of this compound typically involves:

- Starting Materials : Common precursors include 2-oxopropyl derivatives and trimethylamine.

- Reaction Conditions : The reaction is usually conducted under controlled temperature and pH conditions to optimize yield and purity.

- Purification : Final products are often purified through techniques such as crystallization or chromatography.

Antimicrobial Studies

Recent studies have highlighted the antimicrobial properties of this compound. For example:

- Minimum Inhibitory Concentration (MIC) : Research indicates that the MIC against S. mutans is approximately 0.625 mg/mL, demonstrating potent antibacterial activity .

- Mechanisms of Action :

- Cell Wall Integrity : Treatment with the compound leads to increased alkaline phosphatase activity, indicating enhanced permeability of the bacterial cell wall .

- Metabolic Disruption : It inhibits key metabolic pathways such as glycolysis and the tricarboxylic acid cycle (TCA cycle), reducing overall bacterial viability .

Case Studies

Several case studies have explored the effects of this compound on bacterial strains:

- Study on S. mutans :

- Comparative Analysis with Other Antibacterial Agents :

Applications

Due to its biological activity, this compound has various applications:

- Disinfectants and Antiseptics : Its ability to disrupt microbial membranes makes it suitable for use in disinfectants.

- Biological Research : Utilized in studies investigating cell membrane dynamics and ion transport mechanisms.

特性

IUPAC Name |

trimethyl(2-oxopropyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14NO.ClH/c1-6(8)5-7(2,3)4;/h5H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOTQEKRZRYAIDV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

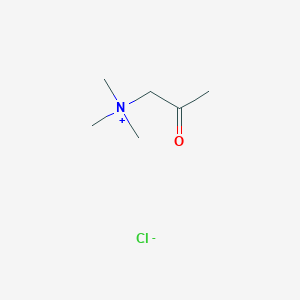

CC(=O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30637545 | |

| Record name | N,N,N-Trimethyl-2-oxopropan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30637545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54541-46-7 | |

| Record name | NSC83556 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83556 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N,N-Trimethyl-2-oxopropan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30637545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。